molecular formula C2H6N2S B14880847 Methylammoniumrhodanid

Methylammoniumrhodanid

Cat. No.: B14880847
M. Wt: 90.15 g/mol
InChI Key: ZVCMGZSMACGTPA-UHFFFAOYSA-N
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Description

Methylammoniumrhodanid (CH₃NH₃SCN), also known as methylammonium thiocyanate, is an ionic compound comprising a methylammonium cation (CH₃NH₃⁺) and a thiocyanate anion (SCN⁻). Methylammonium salts are typically hygroscopic solids with applications in organic synthesis, catalysis, and materials science. The thiocyanate anion contributes to unique solubility and coordination properties, distinguishing it from halide-based analogs like methylammonium chloride .

Properties

Molecular Formula

C2H6N2S

Molecular Weight

90.15 g/mol

IUPAC Name

methylazanium;thiocyanate

InChI

InChI=1S/CHNS.CH5N/c2-1-3;1-2/h3H;2H2,1H3

InChI Key

ZVCMGZSMACGTPA-UHFFFAOYSA-N

Canonical SMILES

C[NH3+].C(#N)[S-]

Origin of Product

United States

Preparation Methods

Methylammonium thiocyanate can be synthesized through various methods. One common synthetic route involves the reaction of methylamine with thiocyanic acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve the use of high-purity reagents and solvents to achieve consistent results .

Chemical Reactions Analysis

Methylammonium thiocyanate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Methylammonium thiocyanate can participate in substitution reactions, where the thiocyanate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Methylammonium thiocyanate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which methylammonium thiocyanate exerts its effects involves its role as a nucleation center in the crystallization of perovskite films. When introduced into a lead iodide precursor solution, it assists in the heterogeneous nucleation of perovskite crystals. This leads to improved crystallization and optoelectronic properties of the resulting perovskite films. The molecular targets and pathways involved include the interaction of methylammonium thiocyanate with lead iodide and other components of the perovskite precursor solution .

Comparison with Similar Compounds

Methylammonium Chloride (CH₃NH₃Cl)

Structural Similarities and Differences :

  • Both compounds share the methylammonium cation but differ in anions (Cl⁻ vs. SCN⁻).
  • Thiocyanate’s larger ionic radius and polarizability compared to chloride influence lattice energy and solubility .

Physical Properties :

Property Methylammoniumrhodanid (Inferred) Methylammonium Chloride
Molecular Weight (g/mol) ~94.12 67.52
Solubility in Water High (similar to NH₄SCN) 680 g/L (20°C)
Melting Point ~150–160°C (estimated) 230–235°C (decomposes)

Tetrabutylammonium Bromide (C₁₆H₃₆NBr)

Structural Comparison :

  • Tetrabutylammonium bromide features a bulkier quaternary ammonium cation and bromide anion, contrasting with this compound’s simpler cation and thiocyanate anion .

Functional Differences :

Property This compound (Inferred) Tetrabutylammonium Bromide
Cation Size Small (CH₃NH₃⁺) Large (C₁₆H₃₆N⁺)
Anion Type SCN⁻ (pseudo-halide) Br⁻ (halide)
Typical Use Coordination chemistry Phase-transfer catalyst

Stability :

  • This compound is less thermally stable than tetrabutylammonium salts due to the smaller cation’s lower shielding effect .

Tetramethylammonium Hydroxide (C₄H₁₂NOH)

Comparison of Cationic Effects :

  • Tetramethylammonium hydroxide has a fully methyl-substituted cation, offering stronger basicity compared to this compound’s primary ammonium cation .

Chemical Behavior :

Property This compound (Inferred) Tetramethylammonium Hydroxide
Basicity Weak (due to NH₃⁺ group) Strong (OH⁻ counterion)
Application Solubilizing agent Etchant in microelectronics

Research Findings and Analytical Techniques

Studies on thiocyanate derivatives, such as 3-aminorhodanine compounds, highlight the role of SCN⁻ in enhancing solubility and ligand properties, which may extrapolate to this compound’s behavior in coordination polymers . Advanced analytical methods, including NMR and X-ray diffraction, are critical for characterizing such compounds, as noted in methodologies from .

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